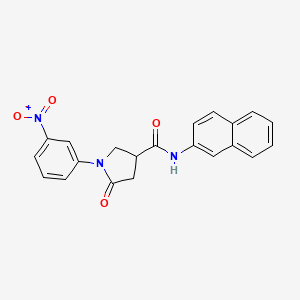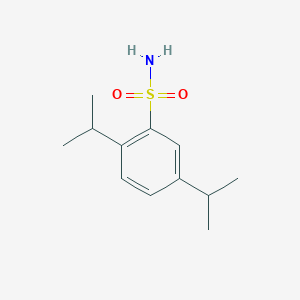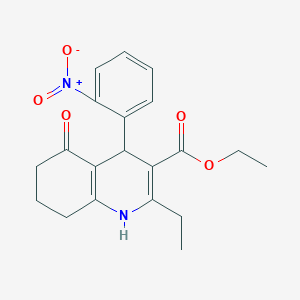
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as NPPC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of pyrrolidinecarboxamide derivatives and has been studied for its potential therapeutic properties.
Applications De Recherche Scientifique
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition has been suggested to have potential benefits for the treatment of type 2 diabetes. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of DPP-IV activity. This inhibition results in increased levels of the hormone glucagon-like peptide-1 (GLP-1), which plays a role in the regulation of glucose metabolism. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition may contribute to the anti-inflammatory and anti-tumor properties of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in various experimental models. For example, it has been shown to increase insulin secretion and improve glucose tolerance in diabetic rats. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects suggest that N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in the treatment of diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research. However, one limitation of using N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential interactions with other molecules. Finally, the synthesis and purification methods for N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide could be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-naphthylamine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with pyrrolidine-2,5-dione to obtain N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. This synthesis method has been described in detail in several scientific publications and has been used to produce N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide for research purposes.
Propriétés
IUPAC Name |
N-naphthalen-2-yl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-11-16(13-23(20)18-6-3-7-19(12-18)24(27)28)21(26)22-17-9-8-14-4-1-2-5-15(14)10-17/h1-10,12,16H,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQCCAMHLVMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5064870.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)

![4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5064884.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)
![N-[4-(anilinocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5064900.png)
![ethyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5064901.png)

![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
![N-cyclopentyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5064919.png)